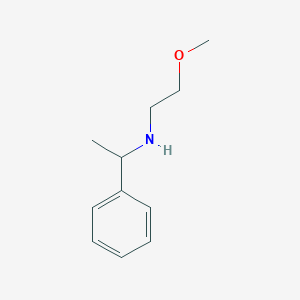

(2-Methoxyethyl)(1-phenylethyl)amine

Beschreibung

BenchChem offers high-quality (2-Methoxyethyl)(1-phenylethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyethyl)(1-phenylethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGYWDLGMZPBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-(-)-2-Methoxy-1-phenylethylamine: A Privileged Chiral Building Block

An In-Depth Technical Guide on the Structure, Properties, and Applications of (R)-(-)-2-Methoxy-1-phenylethylamine.

Executive Summary

(R)-(-)-2-Methoxy-1-phenylethylamine (CAS: 64715-85-1) is a high-value chiral primary amine derived structurally from phenylglycinol. Distinct from its non-methoxylated analog (1-phenylethylamine), the presence of the

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical profile, validated synthesis protocols, and its critical role in the resolution of racemic acids and the synthesis of enantiopure pharmaceutical intermediates.

Chemical Identity & Stereochemical Structure

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | (1R)-2-Methoxy-1-phenylethanamine |

| Common Synonyms | (R)- |

| CAS Number | 64715-85-1 |

| Molecular Formula | |

| Molecular Weight | 151.21 g/mol |

| SMILES | COCC(N)C1=CC=CC=C1 |

| Chirality | (R)-Configuration; Levorotatory (-) |

Structural Visualization

The molecule features a stereogenic center at the benzylic position (C1). The (R)-configuration dictates the spatial arrangement of the amine, phenyl, and methoxymethyl groups, which is critical for its "handshake" interaction with chiral substrates.

[5]

Physicochemical Properties

The methoxy substituent significantly alters the solubility and basicity compared to unsubstituted phenylethylamine, often leading to more crystalline diastereomeric salts—a key advantage in chiral resolution.

| Property | Value | Condition/Note |

| Physical State | Colorless to pale yellow liquid | Standard Temperature & Pressure |

| Boiling Point | 237°C | @ 760 mmHg (Lit.) |

| Density | 1.014 g/mL | @ 25°C |

| Refractive Index ( | 1.5240 | Estimated |

| Optical Rotation ( | -50.0° ± 2° | c=6.1 in Benzene |

| pKa (Conjugate Acid) | ~9.5 | Slightly lower than |

| Solubility | Soluble in alcohols, ethers, DCM; Moderate in water | -OMe increases polarity vs. |

Synthesis and Production Protocols

Strategic Analysis of Synthetic Routes

While reductive amination of methoxy-acetophenones is possible, it often yields racemates requiring resolution. The preferred industrial route preserves chirality by starting from the chiral pool, specifically (R)-Phenylglycinol .

Validated Protocol: Methylation of (R)-Phenylglycinol

Causality: Direct methylation of the amino alcohol is non-selective (N- vs O-methylation). Therefore, a protection-methylation-deprotection strategy is required to ensure exclusive O-methylation.

Workflow Diagram

Step-by-Step Methodology

-

N-Protection:

-

Dissolve (R)-phenylglycinol (1.0 eq) in dioxane/water (1:1).

-

Add NaOH (1.1 eq) followed by

(1.1 eq) at 0°C. -

Stir at RT for 4 hours. Extract with EtOAc.[1]

-

Why: Blocks the nucleophilic amine to prevent N-methylation.

-

-

O-Methylation (The Critical Step):

-

Dissolve the N-Boc intermediate in anhydrous THF under

. -

Cool to 0°C and add NaH (1.2 eq, 60% dispersion). Stir 30 min.

-

Add Methyl Iodide (MeI) (1.1 eq) dropwise.

-

Allow to warm to RT and stir overnight.

-

Self-Validating Check: Monitor TLC for disappearance of the alcohol spot. The O-methylated product is less polar.

-

-

Deprotection & Isolation:

-

Treat the methylated intermediate with 4M HCl in dioxane.

-

Stir for 2 hours (monitor for

evolution cessation). -

Concentrate in vacuo.

-

Basify with 2M NaOH to pH > 12 and extract with DCM.

-

Dry (

) and distill to obtain the pure oil.

-

Applications in Drug Development

Chiral Resolution of Racemic Acids

This amine is a "privileged" resolving agent. The additional oxygen atom in the methoxy group provides a secondary coordination site (via hydrogen bonding), often creating a more rigid and distinct diastereomeric salt lattice compared to simple phenylethylamine.

Mechanism:

Chiral Auxiliary in Asymmetric Synthesis

Used in the synthesis of chiral amines and amino acids via Schiff base intermediates .

-

Reaction: Condensation with a prochiral ketone forms a chiral imine.

-

Induction: The steric bulk of the phenyl group and the chelating ability of the methoxy group direct the attack of nucleophiles (e.g., hydride, organolithiums) to one face of the imine, inducing high diastereoselectivity.

Safety & Handling (SDS Summary)

Signal Word: DANGER

| Hazard Class | H-Code | Statement |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Sensitization | H317 | May cause an allergic skin reaction. |

Handling Protocols:

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to

(carbamate formation). -

PPE: Nitrile gloves, chemical splash goggles, and face shield are mandatory.

-

Disposal: Neutralize with dilute acid before disposal into organic waste streams.

References

-

Chem-Impex International. (R)-(-)-2-Methoxy-1-phenylethylamine Product Specifications and Applications. Retrieved from .

-

Sigma-Aldrich (Merck). (R)-2-Methoxy-1-phenylethanamine Safety Data Sheet (SDS) and CAS 64715-85-1 Data. Retrieved from .

-

Santa Cruz Biotechnology. (R)-(-)-2-Methoxy-1-phenylethylamine Properties. Retrieved from .

-

PubChem. Compound Summary: 2-Methoxy-1-phenylethylamine. National Library of Medicine. Retrieved from .

-

BenchChem. Protocols for Resolution of Racemic Acids using Phenylethylamine Derivatives. Retrieved from .

Sources

Chiral building blocks containing methoxyethyl side chains

Stereoselective Synthesis & Medicinal Chemistry Applications[1]

Executive Summary

This technical guide focuses on chiral building blocks containing methoxyethyl side chains , specifically (S)-1-methoxy-2-propylamine (MOIPA) and its derivatives. These motifs are critical in modern drug discovery as bioisosteres that modulate lipophilicity (LogP) and aqueous solubility without altering steric bulk significantly. This guide details the transition from classical resolution to state-of-the-art biocatalytic synthesis, providing actionable protocols for researchers in medicinal and process chemistry.

Part 1: The Methoxyethyl Motif in Medicinal Chemistry

The methoxyethyl group (

1.1 Bioisosteric Utility

In drug design, the methoxyethyl group is often employed as a non-classical bioisostere for alkyl chains (e.g.,

-

Steric Mimicry: The methoxyethyl group occupies a similar van der Waals volume to a propyl group.

-

Electronic Modulation: Unlike a hydrophobic alkyl chain, the ether oxygen acts as a hydrogen bond acceptor (HBA). This allows the molecule to interact with water molecules or specific residues in the binding pocket (e.g., lysine or arginine side chains) while maintaining a compact profile.

1.2 Physicochemical Impact

Replacing a lipophilic alkyl group with a methoxyethyl side chain typically lowers

| Property | Isopropylamine Side Chain | (S)-1-Methoxy-2-propylamine Side Chain | Impact |

| Steric Bulk | Medium ( | Medium ( | Minimal steric clash |

| H-Bonding | Donor (NH), No Acceptor (in chain) | Donor (NH), Acceptor (Ether O) | Solubility Enhancer |

| LogP (approx) | 0.49 | -0.31 | Lower Lipophilicity |

| Metabolic Risk | Allylic/Aliphatic Oxidation | O-Dealkylation (generally slower) | Improved Stability |

Part 2: Synthesis Strategies

The synthesis of enantiopure methoxyethyl amines has evolved from wasteful classical resolutions to highly efficient asymmetric catalysis.

2.1 Method A: Biocatalytic Transamination (The Gold Standard)

The most efficient route to (S)-1-methoxy-2-propylamine is the stereoselective transamination of methoxyacetone . This method uses an

-

Mechanism: The enzyme transfers the amino group from isopropylamine to methoxyacetone.

-

Equilibrium Drive: The reaction produces acetone as a byproduct. Because the equilibrium constant is often near unity, the reaction is driven by using a large excess of isopropylamine or by continuously removing acetone (e.g., via reduced pressure or nitrogen sweep).

-

Advantages: >99%

, mild conditions (pH 7–8), and aqueous solvent systems.

2.2 Method B: Chiral Pool Synthesis (From (S)-Alaninol)

This route relies on the natural chirality of (S)-alanine.

-

Reduction: (S)-Alanine is reduced to (S)-alaninol.

-

Protection: The amine is protected (e.g., Boc or Cbz).

-

O-Methylation: The hydroxyl group is methylated using MeI/NaH.

-

Deprotection: Removal of the protecting group yields the chiral amine.

-

Drawback: Multi-step process with lower atom economy compared to biocatalysis.

Part 3: Detailed Experimental Protocol

Protocol: Transaminase-Catalyzed Synthesis of (S)-1-methoxy-2-propylamine

-

Objective: Preparation of (S)-1-methoxy-2-propylamine from methoxyacetone with >99%

. -

Scale: 100 mmol (Laboratory Scale).

Reagents & Equipment[1][2][3]

-

Substrate: Methoxyacetone (8.81 g, 100 mmol).

-

Amine Donor: Isopropylamine (2 M solution in buffer).

-

Catalyst: ATA-113 (or equivalent (S)-selective

-transaminase lyophilized powder). -

Cofactor: Pyridoxal-5'-phosphate (PLP), 1 mM.

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Equipment: Overhead stirrer, pH stat (auto-titrator), distillation apparatus.

Step-by-Step Methodology

-

Buffer Preparation: Dissolve PLP (25 mg) in 50 mL of 100 mM potassium phosphate buffer (pH 7.5).

-

Substrate Addition: Add methoxyacetone (8.81 g) to the buffer.

-

Amine Donor Addition: Add isopropylamine (11.8 g, 200 mmol, 2.0 equiv) to the reaction vessel.

-

Critical Step: The addition of isopropylamine will raise the pH. Use 6M HCl to adjust the pH back to 7.5 before adding the enzyme to prevent denaturation.

-

-

Initiation: Add the transaminase enzyme powder (200 mg, ~2% w/w relative to substrate).

-

Reaction: Stir at 30°C for 24 hours.

-

Equilibrium Control: To drive the reaction to completion, apply a gentle nitrogen sweep to remove the volatile acetone byproduct.

-

-

Quenching & Workup:

-

Acidify the mixture to pH 2 using 6M HCl (converts amines to salts).

-

Extract with MTBE (2 x 50 mL) to remove unreacted ketone (discard organic layer).

-

Basify the aqueous layer to pH 12 using 10M NaOH.

-

Extract the product with DCM (3 x 50 mL).

-

-

Purification: Dry the combined organic layers over

, filter, and carefully concentrate under reduced pressure (Note: Product is volatile; bp ~94°C. Do not use high vacuum). -

Validation: Determine

via chiral GC or HPLC (e.g., Crownpak CR(+) column).

Part 4: Visualizations

4.1 Biocatalytic Synthesis Pathway

The following diagram illustrates the "Ping-Pong Bi-Bi" mechanism utilized in the transaminase protocol.

Caption: Transaminase-catalyzed asymmetric synthesis cycle utilizing isopropylamine as the sacrificial donor.

4.2 Decision Logic: Side Chain Selection

A logical framework for medicinal chemists deciding when to deploy the methoxyethyl group.

Caption: Decision matrix for substituting alkyl chains with methoxyethyl bioisosteres in lead optimization.

Part 5: References

-

Pontillo, J., et al. (2005). "Optimization of piperazinebenzylamines with a N-(1-methoxy-2-propyl) side chain as potent and selective antagonists of the human melanocortin-4 receptor." Bioorganic & Medicinal Chemistry Letters, 15(20), 4615-4618.

-

Rupert, K. C., et al. (2003). "Imidazopyrimidines, potent inhibitors of p38 MAP kinase." Bioorganic & Medicinal Chemistry Letters, 13(3), 347-350.

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529-2591.

Sources

An In-depth Technical Guide to Hemilabile Chiral Ligands for Asymmetric Synthesis

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of hemilabile chiral ligands, their design principles, and their application in asymmetric synthesis. We will delve into the core concepts that underpin the efficacy of these ligands, explore their diverse applications, and provide practical insights into their synthesis and use.

Part 1: The Principle of Hemilability in Asymmetric Catalysis

In the realm of asymmetric catalysis, the design of chiral ligands is paramount to achieving high enantioselectivity. Hemilabile chiral ligands represent a sophisticated class of ligands that possess both a strong, anchoring coordinating group and a weaker, labile coordinating group.[1] This unique combination of "hard" and "soft" donor atoms allows for dynamic coordination to a metal center.[2][3]

The term "hemilabile" refers to the ability of the weaker donor to reversibly dissociate from the metal center, creating a vacant coordination site.[4][5][6][7] This transient opening of the coordination sphere is crucial for substrate binding and product release, while the strongly bound donor ensures the stability of the catalytic complex and maintains the chiral environment throughout the catalytic cycle.[8][9] This dynamic behavior is the key to their often-superior performance compared to rigid, non-labile ligands.

The interplay between the stable and labile coordination modes can be visualized as follows:

Caption: Dynamic coordination of a hemilabile ligand.

Part 2: Design and Synthesis of Hemilabile Chiral Ligands

The modularity of hemilabile chiral ligands is a significant advantage, allowing for the systematic tuning of their steric and electronic properties.[10][11] The synthesis often involves the coupling of a chiral backbone, which imparts the stereochemical information, with a phosphine moiety or other donor groups.

Common Chiral Scaffolds:

-

Oxazolines: Readily synthesized from inexpensive and abundant chiral amino alcohols, oxazolines are a cornerstone of many successful hemilabile ligands.[11][12][13]

-

BINOL and TADDOL derivatives: These axially chiral backbones provide a well-defined and rigid chiral environment.

-

Amino acid derivatives: Offer a diverse range of stereogenic centers and functionalities.

Synthetic Strategies:

The synthesis of phosphinooxazolines (PHOX), a prominent class of P,N-hemilabile ligands, exemplifies the modular approach.[10] A common route involves the reaction of a chiral amino alcohol with a nitrile to form the oxazoline ring, followed by the introduction of the phosphine group via ortho-lithiation or a metal-catalyzed coupling reaction.[10]

A Generalized Synthetic Workflow:

Caption: Modular synthesis of a P,N-hemilabile ligand.

Part 3: Prominent Classes of Hemilabile Chiral Ligands and Their Applications

The versatility of hemilabile ligands is demonstrated by their successful application in a wide array of asymmetric transformations. The specific combination of donor atoms dictates the ligand's coordination properties and, consequently, its suitability for a particular catalytic reaction.

P,N-Hemilabile Ligands

P,N-ligands, which combine a soft phosphine donor with a harder nitrogen donor, are among the most extensively studied hemilabile systems.[14] Phosphinooxazolines (PHOX) are a classic example.[10]

Applications:

-

Palladium-Catalyzed Asymmetric Allylic Alkylation: PHOX ligands have shown excellent performance in this reaction, affording high yields and enantioselectivities.[12]

-

Asymmetric Hydrogenation: Iridium and rhodium complexes of P,N-ligands are effective catalysts for the asymmetric hydrogenation of various substrates.[15]

-

Gold Redox Catalysis: Chiral hemilabile P,N-ligands have enabled the first examples of enantioselective gold redox catalysis, opening new avenues for gold-catalyzed reactions.[14]

P,O-Hemilabile Ligands

P,O-ligands feature a combination of a soft phosphine and a hard oxygen donor.[2] The oxygen donor can be part of various functional groups, including ethers, esters, or sulfonamides.[2]

Applications:

-

Palladium-Catalyzed Hydrosilylation: Novel P,O-ligands have been shown to enhance the reactivity and regioselectivity of palladium-catalyzed hydrosilylation of alkenes and dienes.[2][16]

-

Ruthenium-Catalyzed Reactions: Ruthenium complexes with P,O-ligands have been investigated for their reactivity and catalytic potential.[17]

P,S-Hemilabile Ligands

P,S-ligands, containing a soft phosphine and a sulfur donor of intermediate softness, have also found application in asymmetric catalysis.

Applications:

-

Pauson-Khand Reaction: Chiral P,S-ligands have been designed for the diastereoselective coordination to dicobalt alkyne complexes, enabling asymmetric intermolecular Pauson-Khand reactions.[18][19]

Table 1: Representative Applications of Hemilabile Chiral Ligands

| Ligand Type | Reaction | Metal | Substrate | Yield (%) | ee (%) | Reference |

| P,N | Alkene Aminoarylation | Au | Styrene derivative | up to 80 | up to 99:1 er | [14] |

| P,O | Alkene Hydrosilylation | Pd | Unactivated alkene | High | N/A (regioselectivity) | [2][16] |

| P,S | Pauson-Khand | Co | Terminal alkyne | Good | up to 90 de | [18][19] |

| P-alkene | 1,4-Addition | Rh | Cyclic enone | High | up to 99 | [20] |

Part 4: Mechanistic Insights into Hemilabile Ligand-Mediated Catalysis

The efficacy of hemilabile ligands stems from their ability to modulate the electronic and steric environment of the metal center throughout the catalytic cycle. Let's consider a generic asymmetric hydrogenation catalyzed by a rhodium complex with a P,N-hemilabile ligand.

Caption: A simplified catalytic cycle for asymmetric hydrogenation.

In this cycle, the hemilabile nitrogen arm of the P,N-ligand can dissociate to open a coordination site for the substrate to bind to the rhodium center. Following the key hydride insertion and reductive elimination steps, the product is released, and the catalyst is regenerated. The ability of the hemilabile arm to re-coordinate can stabilize the active species and prevent catalyst deactivation.

Part 5: Experimental Protocols

To provide a practical context, we outline a general procedure for the synthesis of a PHOX-type ligand and its application in a palladium-catalyzed asymmetric allylic alkylation.

Synthesis of a Chiral Phosphinooxazoline (PHOX) Ligand

This protocol is a generalized representation and may require optimization for specific substrates.

-

Oxazoline Formation: A chiral amino alcohol (1.0 equiv) is reacted with a benzonitrile derivative (1.1 equiv) in a suitable solvent (e.g., chlorobenzene) in the presence of a catalytic amount of a Lewis acid (e.g., ZnCl₂) at elevated temperatures. The reaction is monitored by TLC or GC-MS until completion. The product is then purified by column chromatography.

-

Directed Ortho-metalation and Phosphinylation: The purified oxazoline (1.0 equiv) is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base such as sec-butyllithium (1.1 equiv) is added dropwise, and the mixture is stirred for 1-2 hours. Chlorodiphenylphosphine (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature overnight.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired PHOX ligand.

Palladium-Catalyzed Asymmetric Allylic Alkylation

-

Catalyst Pre-formation: In a glovebox, [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral PHOX ligand (1.1 mol%) are dissolved in an anhydrous solvent (e.g., CH₂Cl₂) and stirred at room temperature for 30 minutes.

-

Reaction Setup: To a separate flask are added the allylic substrate (1.0 equiv), the nucleophile (e.g., dimethyl malonate, 1.2 equiv), and a base (e.g., N,O-bis(trimethylsilyl)acetamide, BSA, 1.3 equiv) in the reaction solvent.

-

Catalysis: The pre-formed catalyst solution is added to the reaction mixture. The reaction is stirred at the desired temperature and monitored by TLC or GC-MS.

-

Workup and Analysis: Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods. The enantiomeric excess is determined by chiral HPLC or GC.

Part 6: Conclusion and Future Outlook

Hemilabile chiral ligands have firmly established themselves as a powerful tool in the arsenal of the synthetic chemist. Their unique dynamic coordination behavior offers a distinct advantage in a variety of asymmetric catalytic transformations, enabling high levels of stereocontrol and catalytic activity.[3][9] The modular nature of their synthesis allows for fine-tuning of their properties, paving the way for the development of bespoke ligands for specific applications.[10][11]

Future research in this field will likely focus on several key areas:

-

Novel Ligand Architectures: The design and synthesis of new chiral backbones and coordinating moieties will continue to expand the scope of hemilabile ligands.

-

Application in New Reactions: The exploration of hemilabile ligands in novel catalytic transformations remains a fertile ground for discovery.

-

Computational Design: The use of computational tools to predict the performance of hemilabile ligands and guide their design will become increasingly important.[21][22]

-

Sustainable Catalysis: The development of catalysts based on earth-abundant metals and the use of hemilabile ligands to enhance their stability and activity will be a key focus.

By continuing to explore the fundamental principles of hemilability and applying them to the design of innovative chiral ligands, the scientific community is poised to unlock new frontiers in asymmetric synthesis, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries.

References

-

Ye, X., Wang, C., Zhang, S., Tang, Q., Wojtas, L., Li, M., & Shi, X. (2022). Chiral Hemilabile P,N-Ligand-Assisted Gold Redox Catalysis for Enantioselective Alkene Aminoarylation. Chemistry. [Link]

-

Seo, S., Jung, J., & Kim, H. (2023). Developing palladium-catalyzed hydrosilylation reactions through the design of novel hemilabile P,O-ligands. KAIST Compass. [Link]

-

Wikipedia. (n.d.). Phosphinooxazolines. [Link]

-

Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Identifying Dynamic Metal–Ligand Coordination Modes with Ensemble Learning. Journal of the American Chemical Society. [Link]

-

Cabeza, J. A., del Río, I., García-Álvarez, P., & Pérez-Carreño, E. (2004). A Chiral Bis(oxazoline) Phosphine with a Rigid Backbone: Ligand Synthesis and Characterization of Products Obtained in Highly Diastereoselective Reactions with a Rhodium(I) Complex and a Tetrahedral “RhRu3” Cluster. Organometallics. [Link]

-

Diebolt, O., Gischig, S., & Mezzetti, A. (2010). Hemilabile P-Alkene Ligands in Chiral Rhodium and Copper Complexes: Catalytic Asymmetric 1,4 Additions to Enones. 2. Organometallics. [Link]

-

Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Identifying Dynamic Metal–Ligand Coordination Modes with Ensemble Learning. ChemRxiv. [Link]

-

Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Identifying Dynamic Metal-Ligand Coordination Modes with Ensemble Learning. PubMed. [Link]

-

Braga, A. C., Sehnem, J. A., Lüdtke, D. S., Zeni, G., da Silveira, C. C., & Marchi, M. I. (2005). New Simple Chiral Phosphine Oxazolidine Ligands: Easy Synthesis and Application in the Palladium-Catalyzed Asymmetric Allylic Alkylation. Synlett. [Link]

-

Diebolt, O., Gischig, S., & Mezzetti, A. (2010). Hemilabile P-Alkene Ligands in Chiral Rhodium and Copper Complexes: Catalytic Asymmetric 1,4 Additions to Enones. 2. Organometallics. [Link]

-

Britovsek, G. J. P., Keim, W., Mecking, S., Sainz, D., & Wagner, T. (1993). Hemilabile P,O-ligands in palladium catalysed C–C linkages: codimerization of ethylene and styrene and cooligomerization of ethylene and carbon monoxide. Journal of the Chemical Society, Chemical Communications. [Link]

-

Jeffrey, J. C., & Rauchfuss, T. B. (1979). Metal complexes of hemilabile ligands. Reactivity and structure of dichlorobis(o-(diphenylphosphino)anisole)ruthenium(II). Inorganic Chemistry. [Link]

-

ResearchGate. (2023). Chiral Bis( N -arylamino)phosphine-oxazolines: Synthesis and Application in Asymmetric Catalysis. [Link]

-

Pal, S., Maity, S., & Paine, T. K. (2024). Influence of Hemilabile Arm and Amide Functionality in the Ligand Backbone on Chemical and Electrochemical Dioxygen Reduction Catalyzed by Mononuclear Copper(II) Complexes. PubMed. [Link]

-

Seo, S., Jung, J., Lee, S., & Kim, H. (2023). Palladium‐Catalyzed Hydrosilylation of Unactivated Alkenes and Conjugated Dienes with Tertiary Silanes Controlled by Hemilabile Hybrid P,O Ligand. ResearchGate. [Link]

-

Besora, M., Viciano, M., Maseras, F., & Bourissou, D. (2024). DFT-Enabled Development of Hemilabile (P∧N) Ligands for Gold(I/III) RedOx Catalysis: Application to the Thiotosylation of Aryl Iodides. Journal of the American Chemical Society. [Link]

-

Bas-Vila, A., El-Garrouj, D., Achard, T., de la Torre, M. C., Sierra, M. A., Chetcuti, M. J., & Ritleng, V. (2018). Synthesis, characterization, and catalytic application in aldehyde hydrosilylation of half-sandwich nickel complexes bearing (κ1-C)- and hemilabile (κ2-C,S)-thioether-functionalised NHC ligands. PubMed. [Link]

-

Verdaguer, X., Pericàs, M. A., Riera, A., Maestro, M. A., & Mahía, J. (2003). Design of New Hemilabile (P,S) Ligands for the Highly Diastereoselective Coordination to Alkyne Dicobalt Complexes: Application to the Asymmetric Intermolecular Pauson−Khand Reaction. Organometallics. [Link]

-

Wang, Y., Li, J., Zhang, Y., & Zhang, X. (2024). Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. ACS Publications. [Link]

-

Besora, M., Viciano, M., Maseras, F., & Bourissou, D. (2024). DFT-guided Development of New Hemilabile (P^N) Ligands for Gold-(I/III) RedOx Catalysis : Application to the Thiotosylation of Aryl Iodides. ChemRxiv. [Link]

-

Mondal, B., Patil, M., & Shi, X. (2023). Exploring the Electronic and Steric Effects of Hemilabile (P^N) Ligands in Redox Gold Catalysis: Application to the Cross-Coupling of Aliphatic Amines with Aryl Iodides. ChemRxiv. [Link]

-

Yang, H., Zhou, Z., & others. (2023). Regioselective Hydrosilylation Catalysis with Supported Well-Defined Pt(0) Complexes: Effects of Surface Anions and Phosphenium Ligands. Inorganic Chemistry. [Link]

-

Miller, A. J. M. (2020). Harnessing the active site triad: merging hemilability, proton responsivity, and ligand-based redox-activity. PMC. [Link]

-

Forgan, R. S. (2017). Coordination change, lability and hemilability in metal–organic frameworks. Chemical Society Reviews. [Link]

-

Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Identifying Dynamic Metal–Ligand Coordination Modes with Ensemble Learning. ResearchGate. [Link]

-

Viscor, P., & others. (2022). Hemilabile MIC ligands allow oxidant-free Au(i)/Au(iii) arylation-lactonization of γ-alkenoic acids. Digital CSIC. [Link]

-

ResearchGate. (2023). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline‐Based Systems. [Link]

-

Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Classification of Hemilabile Ligands Using Machine Learning. ChemRxiv. [Link]

-

University of Illinois. (n.d.). Hemilabile ligands. [Link]

-

RajanBabu, T. V., Nandi, M., & Jin, J. (2004). Fine-Tuning Monophosphine Ligands for Enhanced Enantioselectivity. Influence of Chiral Hemilabile Pendant Groups. Organic Letters. [Link]

-

Maciejewski, H., & Marciniec, B. (2020). Highly Efficient and Reusable Alkyne Hydrosilylation Catalysts Based on Rhodium Complexes Ligated by Imidazolium-Substituted Phosphine. MDPI. [Link]

-

Verdaguer, X., Pericàs, M. A., Riera, A., Maestro, M. A., & Mahía, J. (2003). Design of New Hemilabile (P,S) Ligands for the Highly Diastereoselective Coordination to Alkyne Dicobalt Complexes: Application. [Link]

-

Damoense, L. J., Datt, M. S., & Smith, G. S. (2006). A novel hemilabile calix[4],quinoline-based P,N-ligand: coordination chemistry and complex characterisation. Dalton Transactions. [Link]

-

Kevlishvili, I., Duan, C., & Kulik, H. J. (2023). Classification of Hemilabile Ligands Using Machine Learning. PubMed. [Link]

-

ResearchGate. (2022). Hemilabile Coordination in Single-Atom Catalyst: A Strategy To Overcome the Limitation of the Scaling Relationship. [Link]

-

Gual, A., & Godard, C. (2019). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]

-

Johnson, M. T., & Stephan, D. W. (2020). Towards the catalytic activation of inert small molecules by main-group ambiphiles. PMC. [Link]

-

Iglesias, M., & Oro, L. A. (2023). Hemilability Modulation via Phosphane-Triazole Ligand Design: Impact on Catalytic Formic Acid Dehydrogenation. PMC. [Link]

-

ResearchGate. (2023). Kinetic Evaluation of Ligand Hemilability in Transition Metal Complexes. [Link]

-

Lagasse, F., & Kagan, H. B. (2000). Chiral Monophosphines as Ligands for Asymmetric Organometallic Catalysis. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. chemistry.wwu.edu [chemistry.wwu.edu]

- 2. kaistcompass.kaist.ac.kr [kaistcompass.kaist.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Identifying Dynamic Metal-Ligand Coordination Modes with Ensemble Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Harnessing the active site triad: merging hemilability, proton responsivity, and ligand-based redox-activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphinooxazolines - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Sci-Hub. New Simple Chiral Phosphine Oxazolidine Ligands: Easy Synthesis and Application in the Palladium-Catalyzed Asymmetric Allylic Alkylation / Synlett, 2005 [sci-hub.box]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chiral Hemilabile P,N-Ligands Assisted Gold Redox Catalysis for Enantioselective Alkene Aminoarylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. ursa.irbbarcelona.org [ursa.irbbarcelona.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. chemrxiv.org [chemrxiv.org]

Unveiling the Chemical Identity of N-(2-methoxyethyl)-1-phenylethylamine: A Guide to Nomenclature and Synonyms

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, precise identification of a compound is paramount. This guide provides a focused overview of the nomenclature and known synonyms for the chemical entity N-(2-methoxyethyl)-1-phenylethylamine. Establishing a clear and unambiguous understanding of a molecule's various identifiers is the first critical step in comprehensive literature review, database searching, and clear scientific communication.

While N-(2-methoxyethyl)-1-phenylethylamine is a chemically descriptive name, it is not commonly found in scientific literature or commercial databases under this specific primary identifier. Its structural components, a phenylethylamine core with a 2-methoxyethyl group attached to the nitrogen, place it within a broad class of compounds with diverse applications. However, this particular substitution pattern does not correspond to a widely studied or regulated substance.

Understanding the Nomenclature

The systematic name N-(2-methoxyethyl)-1-phenylethylamine clearly defines its molecular structure according to IUPAC (International Union of Pure and Applied Chemistry) conventions. Let's break down the name:

-

1-phenylethylamine: This describes the core structure, which is an ethylamine chain substituted with a phenyl group at the first carbon atom.

-

N-(2-methoxyethyl)-: This indicates that a 2-methoxyethyl group is attached to the nitrogen (N) atom of the ethylamine.

This systematic approach ensures that the structure can be drawn unambiguously.

Known Synonyms and Identifiers

A thorough search of chemical databases reveals a limited number of synonyms and identifiers for N-(2-methoxyethyl)-1-phenylethylamine. The most direct and useful identifier is its CAS (Chemical Abstracts Service) Registry Number, which is a unique numerical identifier assigned to every chemical substance.

| Identifier Type | Identifier |

| CAS Registry Number | 139332-60-6 |

| Systematic Name | N-(2-methoxyethyl)-1-phenylethylamine |

| Alternative Name | N-(2-Methoxyethyl)-alpha-methylbenzylamine |

It is important to note that while "N-(2-Methoxyethyl)-alpha-methylbenzylamine" is a valid alternative name, it is less commonly used in formal contexts than the systematic IUPAC name.

The Importance of Correct Identification

The precise identification of a chemical compound is the foundation of all subsequent research and development activities. Using the correct CAS number and systematic name is crucial for:

-

Literature Searches: Ensuring that all relevant publications and patents are retrieved.

-

Database Queries: Accurately searching chemical and toxicological databases for properties and safety information.

-

Regulatory Compliance: Correctly identifying the compound for legal and regulatory purposes.

-

Procurement: Ensuring the correct material is ordered from chemical suppliers.

The workflow for ensuring correct compound identification can be visualized as follows:

Caption: Workflow for Chemical Identification and Synonym Discovery.

Due to the limited public information available for N-(2-methoxyethyl)-1-phenylethylamine, this guide focuses on the foundational aspect of its chemical identity. For researchers venturing into the study of this or structurally related compounds, the principles of precise nomenclature and thorough database searching outlined here are essential first steps. Any further investigation would require primary research, including chemical synthesis, purification, and analytical characterization to determine its physicochemical properties, biological activity, and potential applications.

References

-

N-(2-methoxyethyl)-1-phenylethylamine , Molbase, [Link]

Technical Comparison: 1-Phenylethylamine vs. (2-Methoxyethyl)(1-phenylethyl)amine

[1][2]

Part 1: Core Identities & Structural Divergence[1]

In the landscape of chiral chemistry, 1-Phenylethylamine (1-PEA) is the "workhorse"—a primary amine used globally for decades to resolve racemic acids via diastereomeric salt formation.[1] In contrast, (2-Methoxyethyl)(1-phenylethyl)amine is a "specialist"—a secondary amine designed with a hemilabile ether side chain to enforce chelation control in asymmetric synthesis.[1]

1-Phenylethylamine (1-PEA)[1][3]

-

Role: Primary Chiral Auxiliary & Resolving Agent.[1]

-

Mechanism: Relies on hydrogen bonding and steric bulk (phenyl vs. methyl) to differentiate enantiomers.[1]

-

Key Feature: Rigid chiral center adjacent to the amine, providing a strong steric bias.

(2-Methoxyethyl)(1-phenylethyl)amine[1][2][4][5][6][7]

-

Role: Chelation-Controlled Chiral Auxiliary.

-

Mechanism: The N-substituted 2-methoxyethyl group acts as a secondary coordination site (Lewis base).[1]

-

Key Feature: Hemilability. In organometallic reactions (e.g., with Organolithiums), the ether oxygen coordinates to the metal center, locking the molecule into a rigid cyclic transition state. This reduces conformational freedom and significantly boosts stereoselectivity compared to the parent 1-PEA.[1]

Part 2: Physicochemical Properties Matrix[1]

The following data highlights the shift in properties when converting the primary amine (1-PEA) to the secondary ether-amine derivative.

| Property | 1-Phenylethylamine (1-PEA) | (2-Methoxyethyl)(1-phenylethyl)amine |

| Structure | Primary Amine ( | Secondary Amine ( |

| CAS Number | Racemic: 98-84-0R-(+): 3886-69-9S-(-): 2627-86-3 | Racemic: 1019499-28-5R-Isomer: 64715-85-1 |

| Molecular Weight | 121.18 g/mol | 179.26 g/mol |

| Boiling Point | 187 °C (at 760 mmHg) | >200 °C (Predicted/High Vacuum Dist.[1][2] req.) |

| Density | 0.94 g/mL | ~0.98 - 1.01 g/mL (Estimated) |

| pKa (Conj.[1] Acid) | 9.83 (Strong Base) | ~9.2 - 9.5 (Slightly reduced by ether induction) |

| LogP (Lipophilicity) | 1.31 | ~1.6 (Increased carbon content vs. polarity) |

| H-Bond Donors | 2 | 1 |

| H-Bond Acceptors | 1 | 2 (Nitrogen + Ether Oxygen) |

Part 3: Synthesis & Manufacturing[1]

Synthesis of 1-Phenylethylamine (1-PEA)

The industrial standard involves the Reductive Amination of Acetophenone .[1] This can be performed catalytically or via the Leuckart reaction.

-

Reagents: Acetophenone, Ammonia, Hydrogen, Raney Nickel (or Ammonium Formate).[1]

-

Conditions: High pressure (hydrogenation) or Reflux (Leuckart).[1]

Synthesis of (2-Methoxyethyl)(1-phenylethyl)amine

The derivative is synthesized by functionalizing 1-PEA.[1] Two primary pathways exist: Direct Alkylation (nucleophilic substitution) or Reductive Amination (using 2-methoxyacetaldehyde).[1]

Protocol: Direct N-Alkylation (Laboratory Scale)

This method is preferred for its operational simplicity when 2-methoxyethyl bromide is available.[1]

Reagents:

-

(R)- or (S)-1-Phenylethylamine (1.0 equiv)[1]

-

2-Methoxyethyl bromide (1.1 equiv)[1]

-

Potassium Carbonate (

) (2.0 equiv)[1] -

Acetonitrile (ACN) or DMF (Solvent)[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with (R)-1-PEA (10 mmol) and anhydrous ACN (20 mL).

-

Base Addition: Add finely ground anhydrous

(20 mmol). -

Alkylation: Add 2-methoxyethyl bromide (11 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor by TLC or GC-MS for disappearance of 1-PEA.[1]

-

Workup: Cool to room temperature. Filter off the solid salts (

, excess carbonate).[1] -

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with water, dry over

. Purify via vacuum distillation or flash chromatography (SiO2, Hexane/EtOAc gradient) to obtain the pure secondary amine.[1]

Visualizing the Synthesis Pathways

Figure 1: Synthetic routes from Acetophenone to 1-PEA and its subsequent conversion to the methoxyethyl derivative.[1]

Part 4: Functional Applications in Drug Development[1]

Chiral Resolution (1-PEA)

1-PEA is the "Gold Standard" for resolving racemic carboxylic acids.[1]

-

Mechanism: Formation of diastereomeric salts.

-

Protocol Summary:

-

Mix racemic acid + (R)-1-PEA (0.5 equiv) in solvent (e.g., Ethanol).

-

Heat to dissolve, then cool slowly.

-

The less soluble diastereomeric salt crystallizes out.

-

Filter and treat salt with dilute acid/base to recover pure enantiomer.[1]

-

Chelation Control & Auxiliaries (The Derivative)

The (2-methoxyethyl) derivative is rarely used for simple salt resolution.[1] Its value lies in Asymmetric Synthesis involving organometallics.[1][3]

-

The "Chelation Effect": When this amine is used as a chiral auxiliary (e.g., attached to an amide or imine), the methoxy oxygen coordinates with Lithium or Magnesium ions.

-

Result: This forms a rigid 5-membered chelate ring in the transition state.

-

Benefit: The rigidity locks the conformation, forcing the incoming nucleophile to attack from a single, predictable face. This often yields Diastereomeric Ratios (dr) >95:5, whereas the non-chelating 1-PEA might only yield ~80:20.[1]

Visualizing the Chelation Control Mechanism

Figure 2: Mechanistic difference in transition states.[1] The derivative (right) utilizes the ether oxygen to lock the metal center, enhancing stereocontrol.[1]

Part 5: Safety & Handling

| Hazard Class | 1-Phenylethylamine | (2-Methoxyethyl)(1-phenylethyl)amine |

| GHS Classification | Danger: Corrosive (Skin Corr.[1][2] 1B), Acute Tox.[1][2] (Oral) | Danger: Corrosive (Skin Corr.[1][2] 1B) |

| Skin Contact | Causes severe burns.[1] | Causes severe burns.[1] |

| Handling | Fume hood required.[1] Absorbs | Fume hood required.[1] Store under inert gas (Argon/N2) to prevent oxidation/carbonate formation.[1] |

References

-

BenchChem. (2-Methoxyethyl)(1-phenylethyl)amine Product & Application Data.[1]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11105539, 2-Methoxy-1-phenylethan-1-amine.[1][1]

-

Sigma-Aldrich. 1-Phenylethylamine Product Specification & Safety Data Sheet.[1][1]

- Juaristi, E.Enantioselective Synthesis Using Chiral 1-Phenylethylamine Derivatives. (Contextual Reference on N-substituted PEA auxiliaries).

-

MDPI. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine.[1]

Sources

- 1. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]

- 2. 苯乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. (2-Methoxyethyl)(1-phenylethyl)amine | 1019499-28-5 | Benchchem [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]

Methodological & Application

Application Note & Protocol: Synthesis and Utilization of a Chelating Chiral Lithium Amide from (2-Methoxyethyl)(1-phenylethyl)amine

Abstract

This document provides a comprehensive guide for the synthesis and application of the chiral lithium amide derived from (2-Methoxyethyl)(1-phenylethyl)amine. Chiral lithium amides (CLAs) are powerful reagents in modern organic synthesis, enabling the asymmetric deprotonation of prochiral ketones to generate stereodefined enolates.[1][2] The featured amine incorporates a (1-phenylethyl) moiety as the source of chirality and a (2-methoxyethyl) group designed to chelate the lithium cation. This chelation creates a more rigid and well-defined transition state, which is often crucial for achieving high levels of enantioselectivity in subsequent reactions.[3] This guide details the in situ generation of the CLA and its subsequent use in the enantioselective deprotonation of a model prochiral ketone, providing researchers with the foundational knowledge and a practical, step-by-step protocol for implementation.

Introduction: The Principle of Asymmetric Deprotonation

The desymmetrization of prochiral compounds is a cornerstone of asymmetric synthesis. Chiral lithium amides are highly effective bases for achieving this transformation, particularly with cyclic ketones bearing enantiotopic α-protons.[4][5] The fundamental principle involves the selective removal of one of these two protons by the chiral base. The resulting chiral enolate can then be trapped by an electrophile, establishing a new stereocenter with a high degree of stereocontrol.

The efficacy of a CLA is dictated by its ability to differentiate between the two enantiotopic protons during the deprotonation event. The structure of the amine precursor is therefore critical. The amine (2-Methoxyethyl)(1-phenylethyl)amine offers two key architectural features:

-

Chiral Scaffold: The (R)- or (S)-1-phenylethyl group provides the chiral environment necessary to influence the stereochemical outcome of the deprotonation.[6]

-

Coordinating Group: The 2-methoxyethyl sidearm acts as an intramolecular ligand, forming a bidentate chelate with the lithium ion.[3] This rigidifies the structure of the lithium amide, enhancing its ability to discriminate between the target protons and often leading to higher enantiomeric excess (e.e.) in the final product.

Synthesis of the Chiral Lithium Amide: A Step-by-Step Protocol

The chiral lithium amide is generated in situ immediately before use via a straightforward acid-base reaction between the parent amine and an organolithium reagent, typically n-butyllithium (n-BuLi).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Lithium amides and their organolithium precursors are extremely sensitive to moisture and protic sources. All glassware must be rigorously dried, and all solvents must be anhydrous to prevent quenching of the reagents and loss of yield.

-

Inert Atmosphere: Oxygen can degrade organolithium reagents and the resulting amide. The reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to ensure stability.

-

Low Temperature (-78 °C): The deprotonation of the amine by n-BuLi is exothermic. Performing the addition at low temperature (typically using a dry ice/acetone bath) allows for controlled heat dissipation, preventing side reactions and degradation of the thermally sensitive reagents.

Protocol 2.1: In Situ Generation of Lithium (2-Methoxyethyl)(1-phenylethyl)amide

Materials:

-

(R)- or (S)-(2-Methoxyethyl)(1-phenylethyl)amine

-

n-Butyllithium (n-BuLi) in hexanes (concentration pre-titrated)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Dry ice and acetone

Equipment:

-

Flame-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Syringes for liquid transfer

-

Low-temperature thermometer

Procedure:

-

Assemble the flame-dried glassware while hot under a stream of inert gas. Allow to cool to room temperature.

-

To the flask, add (2-Methoxyethyl)(1-phenylethyl)amine (1.05 eq.) via syringe.

-

Add anhydrous THF to achieve a final concentration of approximately 0.1 M for the lithium amide.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.0 eq.) in hexanes dropwise to the stirred amine solution over 10-15 minutes. A slight color change (e.g., to pale yellow) may be observed.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the chiral lithium amide.

-

The solution of the chiral lithium amide is now ready for immediate use in the subsequent deprotonation step.

Application: Asymmetric Deprotonation of 4-tert-Butylcyclohexanone

This protocol demonstrates the use of the newly synthesized CLA for the enantioselective deprotonation of a classic prochiral substrate, 4-tert-butylcyclohexanone. The resulting chiral lithium enolate is trapped with trimethylsilyl chloride (TMSCl) to yield a chiral silyl enol ether.[7][8]

Protocol 3.1: Enantioselective Silyl Enol Ether Formation

Procedure:

-

In a separate, flame-dried flask under inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 eq.) in anhydrous THF.

-

Cool this substrate solution to -78 °C.

-

To the pre-formed chiral lithium amide solution (from Protocol 2.1), add the solution of 4-tert-butylcyclohexanone dropwise via cannula or syringe over 20-30 minutes while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours to allow for complete deprotonation.

-

Add freshly distilled trimethylsilyl chloride (TMSCl, 1.5 eq.) to the reaction mixture in one portion.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Analyze the purified silyl enol ether by chiral HPLC or GC to determine the enantiomeric excess (e.e.).

Data Summary & Expected Outcomes

The following table summarizes the stoichiometry and typical conditions for the described protocol.

| Reagent/Parameter | Stoichiometric Ratio (eq.) | Role | Key Considerations |

| (2-Methoxyethyl)(1-phenylethyl)amine | 1.05 | Chiral Ligand Precursor | A slight excess ensures all n-BuLi is consumed. |

| n-Butyllithium (n-BuLi) | 1.00 | Deprotonating Agent | Must be accurately titrated before use. |

| 4-tert-Butylcyclohexanone | 1.00 | Prochiral Substrate | Must be pure and dry. |

| Trimethylsilyl Chloride (TMSCl) | 1.50 | Electrophilic Trap | Use in excess to ensure complete trapping of the enolate. |

| Temperature | -78 °C | Reaction Condition | Critical for selectivity and stability. |

| Expected Outcome | |||

| Yield | Product Yield | Typically moderate to high (60-90%). | |

| Enantiomeric Excess (e.e.) | Stereochemical Outcome | Highly dependent on specific conditions; >90% e.e. is often achievable.[4] |

Visualized Workflows

The following diagrams illustrate the key processes described in this application note.

Caption: Workflow for the in situ synthesis of the chiral lithium amide.

Caption: Experimental workflow for asymmetric deprotonation and analysis.

References

-

University of Birmingham. CHIRAL LITHIUM AMIDES: REACTIVITY STUDIES AND APPLICATIONS TO TARGET SYNTHESIS. Available at: [Link]

-

Eames, J. Lithium amides are useful synthetic reagents for organic synthesis. Science of Synthesis, 2005. Available at: [Link]

-

O'Brien, P. Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Organic Reactions, 2012. Available at: [Link]

-

Pu, L., et al. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones. Molecules, 2008. Available at: [Link]

-

Koga, K. [Asymmetric synthesis using chiral bases]. Yakugaku Zasshi, 1994. Available at: [Link]

-

O'Brien, P. Asymmetric Deprotonations Using Chiral Lithium Amide Bases. Request PDF. Available at: [Link]

-

Shirai, R., Tanaka, M., Koga, K. Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. Journal of the American Chemical Society, 1986. Available at: [Link]

-

Shirai, R., Tanaka, M., Koga, K. Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones. PubMed, 1986. Available at: [Link]

-

University of Surrey. Chiral Lithium Amides in Asymmetric Synthesis. Available at: [Link]

-

O'Brien, P. Recent advances in asymmetric synthesis using chiral lithium amide bases. Journal of the Chemical Society, Perkin Transactions 1, 1998. Available at: [Link]

-

University of Saskatchewan. Chemistry with Chiral Lithium Amides: Enantiotopic Group- and Face-Selective Reactions. HARVEST. Available at: [Link]

-

Clegg, W., et al. Structural studies of the chiral lithium amides [{PhC(H)Me}2NLi] and [PhCH2{PhC(H)Me}NLi·THF] derived from α-methylbenzylamine. Journal of the Chemical Society, Dalton Transactions, 1999. Available at: [Link]

-

R Discovery. A New Coordinating Chiral Lithium Amide. Available at: [Link]

-

Legay, R., et al. Chiral Lithium Amides: Tuning Asymmetric Synthesis on the Basis of Structural Parameters. Chemistry – A European Journal, 2017. Available at: [Link]

-

Szlachta, M., et al. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 2020. Available at: [Link]

-

PubChem. 2-Methoxy-1-phenylethan-1-amine. Available at: [Link]

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. [Asymmetric synthesis using chiral bases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (2-Methoxyethyl)(1-phenylethyl)amine | 1019499-28-5 | Benchchem [benchchem.com]

- 4. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 5. Synthesis of Polymer-supported Chiral Lithium Amide Bases and Application in Asymmetric Deprotonation of Prochiral Cyclic Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective deprotonation by chiral lithium amide bases: asymmetric synthesis of trimethylsilyl enol ethers from 4-alkylcyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Using (2-Methoxyethyl)(1-phenylethyl)amine as a chiral auxiliary

An in-depth guide to the application of (2-Methoxyethyl)(1-phenylethyl)amine as a chiral auxiliary in asymmetric synthesis for researchers, scientists, and drug development professionals. This document provides detailed application notes, step-by-step protocols, and explores the potential of this auxiliary in stereoselective transformations.

Introduction: The Quest for Chirality

In the realm of pharmaceuticals and complex molecule synthesis, the precise three-dimensional arrangement of atoms, or stereochemistry, is paramount. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[1][2] Asymmetric synthesis, the art of selectively producing a single enantiomer, is therefore a cornerstone of modern drug development.[3][4] Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and reliable method.[1][5][6]

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1] This chiral appendage then directs a subsequent chemical reaction, such as an alkylation or aldol reaction, to occur with high diastereoselectivity, creating a new stereocenter with a predictable configuration.[1][7] Following the transformation, the auxiliary is cleaved from the product and can often be recovered for reuse.[1] This approach effectively transforms the challenge of separating enantiomers into the more manageable task of separating diastereomers.[1]

While classic auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are widely used, the exploration of novel auxiliaries continues to be an active area of research.[5][6][] This guide focuses on the potential applications of (2-Methoxyethyl)(1-phenylethyl)amine, a derivative of the well-established chiral auxiliary, 1-phenylethylamine.[2][9][10]

(2-Methoxyethyl)(1-phenylethyl)amine: A Chiral Auxiliary with Untapped Potential

(2-Methoxyethyl)(1-phenylethyl)amine presents an intriguing scaffold for a chiral auxiliary. It builds upon the proven stereodirecting ability of the 1-phenylethyl group and introduces a 2-methoxyethyl substituent on the nitrogen atom.[11] This methoxyethyl group has the potential to influence the stereochemical outcome of reactions through chelation control with metal ions, potentially leading to more rigid transition states and higher diastereoselectivities.[11]

Synthesis of (2-Methoxyethyl)(1-phenylethyl)amine

The synthesis of (2-Methoxyethyl)(1-phenylethyl)amine is readily achievable through several established methods. One of the most direct routes is the reductive amination of acetophenone with 2-methoxyethylamine.[11] This method is amenable to the synthesis of a variety of derivatives by simply changing the starting ketone.[11]

Alternatively, N-alkylation of enantiomerically pure (R)- or (S)-1-phenylethylamine with a 2-methoxyethyl halide offers a straightforward approach to the desired auxiliary.[11]

Core Application: Asymmetric Alkylation of Carboxylic Acids

One of the most powerful applications of chiral auxiliaries is in the asymmetric alkylation of carboxylic acids.[5][7] The following protocols outline a proposed workflow for the use of (2-Methoxyethyl)(1-phenylethyl)amine in this context.

Workflow for Asymmetric Alkylation

Caption: General workflow for asymmetric alkylation using (2-Methoxyethyl)(1-phenylethyl)amine.

Protocol 1: Synthesis of the Chiral N-Acyl Amide

Objective: To covalently attach the chiral auxiliary to a prochiral carboxylic acid.

Materials:

-

Prochiral carboxylic acid (e.g., propanoic acid) (1.0 eq)

-

(R)- or (S)-(2-Methoxyethyl)(1-phenylethyl)amine (1.0 eq)

-

DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.1 eq)

-

DMAP (4-dimethylaminopyridine) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of the carboxylic acid in anhydrous DCM at 0 °C under an inert atmosphere, add the coupling agent (DCC or EDC) and the catalyst (DMAP).

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Add (2-Methoxyethyl)(1-phenylethyl)amine to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct (if DCC is used).

-

Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure N-acyl amide.

Protocol 2: Diastereoselective Alkylation

Objective: To create a new stereocenter with high diastereoselectivity.

Materials:

-

Chiral N-acyl amide (from Protocol 1) (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq) (freshly prepared or titrated solution)

-

Electrophile (e.g., benzyl bromide, methyl iodide) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the chiral N-acyl amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Slowly add LDA solution to the reaction mixture and stir for 30-60 minutes at -78 °C to form the lithium enolate.

-

Add the electrophile to the enolate solution at -78 °C.

-

Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by 1H NMR or HPLC analysis.

-

Purify the product by column chromatography.

Stereochemical Rationale

The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated transition state. The phenyl group of the auxiliary is expected to effectively block one face of the enolate, directing the incoming electrophile to the opposite, less sterically hindered face.[2]

Caption: Proposed facial bias in the alkylation of the chiral amide enolate.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.

Materials:

-

Alkylated N-acyl amide (from Protocol 2)

-

Aqueous acid (e.g., 6 M HCl) or base (e.g., 4 M NaOH)

-

Appropriate solvent (e.g., THF, dioxane)

Procedure (Acidic Hydrolysis):

-

Dissolve the alkylated N-acyl amide in a suitable solvent and add the aqueous acid solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Make the solution basic by adding a strong base (e.g., NaOH) to a pH > 12.

-

Extract the aqueous layer with an organic solvent (e.g., ether) to recover the chiral auxiliary.

-

Acidify the aqueous layer to a pH < 2 with concentrated HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the chiral carboxylic acid.

-

Dry the organic layer containing the carboxylic acid over anhydrous Na2SO4, filter, and concentrate.

Quantitative Data Summary (Predictive)

The following table presents a predictive summary of expected outcomes for the asymmetric alkylation of the N-propanoyl derivative of (S)-(2-Methoxyethyl)(1-phenylethyl)amine. These values are based on typical results obtained with similar 1-phenylethylamine-based auxiliaries.

| Electrophile (R-X) | Product | Expected Diastereomeric Excess (d.e.) | Expected Yield |

| Methyl Iodide | (R)-2-Methylpropanoic Acid | >90% | ~85% |

| Benzyl Bromide | (R)-2-Phenylpropanoic Acid | >95% | ~90% |

| Allyl Bromide | (R)-2-Allylpropanoic Acid | >92% | ~88% |

Note: The stereochemistry of the major product is predicted based on established models. Actual results may vary and require experimental verification.

Conclusion

(2-Methoxyethyl)(1-phenylethyl)amine holds promise as a versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation and the potential for chelation control make it an attractive candidate for further investigation by researchers in academia and the pharmaceutical industry. The protocols and predictive data presented in this guide offer a solid foundation for exploring the utility of this auxiliary in the stereoselective synthesis of valuable chiral molecules.

References

- BenchChem. (2025).

- BenchChem. (2025).

- RSC Publishing. (n.d.). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.

- Wikipedia. (n.d.). Chiral auxiliary.

- ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis.

- BenchChem. (n.d.). (2-Methoxyethyl)(1-phenylethyl)amine.

- PMC. (n.d.). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds.

- BenchChem. (2025). Application Notes and Protocols: Ethyl (S)

- BenchChem. (2025). Application Notes and Protocols for Utilizing (S)

- Molecules. (n.d.). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- Molecules. (n.d.). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

- PMC. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (2-Methoxyethyl)(1-phenylethyl)amine | 1019499-28-5 | Benchchem [benchchem.com]

Application Note: Synthesis of N-(2-Methoxyethyl)-1-phenylethan-1-amine via Titanium-Mediated Reductive Amination

Executive Summary

The synthesis of secondary amines via the reductive amination of ketones and primary amines is a cornerstone transformation in pharmaceutical development. The target compound, N-(2-methoxyethyl)-1-phenylethan-1-amine, features a lipophilic phenylethyl core coupled with a hydrophilic methoxyethyl ether chain, making it a highly versatile building block for [1].

This application note details an optimized, self-validating protocol for the reductive amination of acetophenone with 2-methoxyethylamine. Because acetophenone is electronically deactivated and sterically hindered, traditional one-pot methods often fail to achieve high conversions. To overcome this, we employ a stepwise one-pot methodology utilizing Titanium(IV) isopropoxide (

Mechanistic Rationale & Experimental Design

The Challenge of Acetophenone

In standard reductive aminations,

is widely used due to its mild nature and selectivity for imines over aldehydes[2]. However, acetophenone presents a distinct challenge: the phenyl ring conjugates with the carbonyl group, stabilizing it and reducing its electrophilicity. Furthermore, the adjacent methyl group and aromatic ring create steric bulk. Consequently, direct treatment of acetophenone and 2-methoxyethylamine with STAB often leads to sluggish imine formation and competitive reduction of the ketone to 1-phenylethanol.The Titanium(IV) Isopropoxide Advantage

To drive the equilibrium forward,

. When the ketone and amine are mixed neatly with

Mechanistic workflow for the Ti(OiPr)4-mediated reductive amination of acetophenone.

Quantitative Data: Reagent Selection Matrix

The following table summarizes the quantitative performance of various reductive amination systems when applied specifically to the acetophenone and primary aliphatic amine model.

| Reducing Agent System | Lewis Acid / Additive | Solvent | Typical Time | Yield (%) | Mechanistic Note |

| Acetic Acid (1.0 eq) | DCE | 24 - 48 h | 40 - 60% | Direct one-pot; sluggish imine formation leads to low conversion. | |

| None (pH 5-6) | MeOH | 48 h | 30 - 50% | Highly toxic byproduct (HCN); slow kinetics for deactivated ketones. | |

| Neat | 6 h + 2 h | 85 - 95% | Stepwise one-pot; Titanium drives hemiaminal formation completely. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system : the success of the reaction is chemically proven during the acid-base extraction phase. Because the starting ketone and the primary byproduct (1-phenylethanol) are neutral, they are permanently removed during the acidic organic wash. Only the successfully formed basic secondary amine will survive the complete extraction cycle.

Reagents Required (10 mmol scale)

-

Acetophenone: 1.20 g (10.0 mmol, 1.0 eq)

-

2-Methoxyethylamine: 0.83 g (11.0 mmol, 1.1 eq)

-

Titanium(IV) isopropoxide (

): 3.55 g (12.5 mmol, 1.25 eq) -

Sodium Borohydride (

): 0.57 g (15.0 mmol, 1.5 eq) -

Absolute Ethanol: 15 mL

Step-by-Step Methodology

Phase 1: Imine / Hemiaminal Titanate Formation

-

Setup: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen balloon, combine acetophenone (1.20 g) and 2-methoxyethylamine (0.83 g).

-

Activation: Add

(3.55 g) neatly to the stirring mixture via syringe. -

Reaction: Stir the mixture at room temperature (25 °C) for 6 to 12 hours.

-

Causality: Running the reaction neat maximizes the concentration of the reactants, exploiting Le Chatelier's principle to force the sterically hindered ketone into the hemiaminal titanate complex. The mixture will visibly thicken and turn yellow/orange as the complex forms.

-

Phase 2: Hydride Reduction

4. Dilution & Cooling: Dilute the viscous mixture with absolute ethanol (15 mL) and cool the flask to 0 °C using an ice-water bath.

5. Reduction: Carefully add

- Causality: Ethanol acts as a protic shuttle, facilitating the hydride transfer from boron to the imine carbon. Cooling to 0 °C controls the exothermic release of hydrogen gas and prevents the non-selective reduction of any trace unreacted ketone.

- Completion: Remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

Phase 3: Quenching & Filtration 7. Quenching: Add 2 mL of water (or aqueous ammonia) dropwise to the reaction mixture.

- Causality: Water rapidly hydrolyzes the titanium complexes, precipitating inorganic

- Filtration: Filter the resulting suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure to remove the ethanol.

Phase 4: Acid-Base Purification (Self-Validation) 9. Acidic Extraction: Dissolve the crude concentrated oil in Ethyl Acetate (30 mL) and transfer to a separatory funnel. Extract with 1M aqueous HCl (2 × 20 mL).

- Causality: The target secondary amine is protonated to form a water-soluble hydrochloride salt, migrating into the aqueous layer. Unreacted acetophenone and neutral byproducts remain in the Ethyl Acetate layer, which is discarded.

- Basification: Cool the combined aqueous acidic layers in an ice bath and slowly add 2M aqueous NaOH until the pH is strictly > 10 (monitor with pH paper). The aqueous layer will become cloudy as the free base amine precipitates/oils out.

- Final Isolation: Extract the basified aqueous layer with Dichloromethane (3 × 20 mL). Combine the organic layers, dry over anhydrous

References

-

Reductive amination - Wikipedia Source: Wikipedia URL:[Link]

-

Improved Methodology for the Preparation of Chiral Amines Source: d-nb.info (Dissertation Archive) URL:[Link]

Sources

Application Note: Diastereoselective Aza-Michael Addition with Methoxyethyl-Functionalized Chiral Amines

The following Application Note is designed for research scientists and process chemists in pharmaceutical development. It focuses on the Asymmetric Aza-Michael Addition , utilizing the chelation properties of methoxy-functionalized chiral amines to achieve high diastereoselectivity.

-amino acid pharmacophores via chelation-directed conjugate addition.Executive Summary

The synthesis of enantiopure

This guide details the protocol for using Methoxyethyl-Functionalized Chiral Amines (specifically (S)-2-(methoxymethyl)pyrrolidine [SMP] and its analogs) as nucleophiles. The critical innovation in this method is the "MEM-Chelate" (MethoxyEthyl Moiety) effect. Unlike simple steric blocking, the ether oxygen in the chiral amine side chain actively coordinates with Lewis Acids or lithium centers, creating a rigid, cyclic transition state that locks the facial selectivity of the Michael acceptor.

Key Advantages

-

High Diastereoselectivity (de > 95%): Achieved via rigid 5-membered chelate rings in the transition state.

-

Scalability: Reagents are often recyclable or derived from inexpensive chiral pool sources (e.g., Proline).

-

Versatility: Applicable to

-unsaturated esters, ketones, and nitriles.

Mechanistic Principles: The Chelation Control Model

To achieve high diastereoselectivity, one must suppress the rotational freedom of the transition state. Non-functionalized chiral amines rely solely on steric bulk (e.g.,

Methoxy-functionalized amines utilize a Hemilabile Ligand Strategy . The ether oxygen acts as an internal Lewis base, coordinating to the metal center (Lewis Acid) that activates the Michael acceptor.

The "MEM-Chelate" Transition State

The reaction proceeds through a highly ordered transition state (TS).

-

Activation: The Lewis Acid (LA) coordinates to the carbonyl of the Michael acceptor.

-

Chelation: The nitrogen of the chiral amine attacks the

-carbon. -

Locking: The methoxy oxygen coordinates to the same LA center (or a secondary metal), forming a rigid bicyclic framework.

Figure 1: The Chelation-Controlled Transition State. The Lewis Acid bridges the enoate carbonyl and the amine's methoxy group, enforcing facial selectivity.

Pre-Reaction Optimization

Before executing the protocol, select the solvent and Lewis Acid based on the specific "Methoxyethyl" amine used.

Solvent Screening Matrix

The solvent plays a dual role: dissolving the reactants and competing for coordination sites.

| Solvent | Dielectric Constant | Coordination Ability | Recommendation |

| THF | 7.5 | High | Avoid. Competes with the methoxy group for metal binding, eroding selectivity. |

| Dichloromethane (DCM) | 8.9 | Low | Excellent. Non-coordinating; allows tight chelation. |

| Toluene | 2.4 | Negligible | Good. Promotes tight ion-pairing but may reduce solubility of some Lewis Acids. |

| Ether (Et2O) | 4.3 | Moderate | Context-dependent. Can be used if milder chelation is required. |

Lewis Acid Selection

-

LiClO₄ (Lithium Perchlorate): Standard for "Hard" interactions. Promotes tight 5-membered chelates with the methoxy oxygen.

-

Yb(OTf)₃ (Ytterbium Triflate): Excellent for catalytic variants; tolerates moisture better.

-

Cu(OTf)₂: Used when softer modulation is required.

Detailed Experimental Protocol

Target Reaction: Conjugate addition of (S)-2-(methoxymethyl)pyrrolidine (SMP) to

Materials

-

(S)-SMP: 1.2 equivalents (The chiral nucleophile).

- -Butyl Crotonate: 1.0 equivalent (The Michael acceptor).

-

Lewis Acid:

(Solid, dry). -

Solvent: Anhydrous DCM.

-

Quench: Saturated

.

Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Aza-Michael addition.

Step-by-Step Procedure

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon, weigh out

(1.5 equiv). Add anhydrous DCM (concentration ~1.0 M). Note: -

Amine Complexation: Add (S)-2-(methoxymethyl)pyrrolidine (1.2 equiv) to the mixture. Stir at room temperature for 15 minutes. Rationale: This allows the lithium ion to coordinate between the pyrrolidine nitrogen and the methoxymethyl oxygen, pre-forming the chiral template.

-

Temperature Control: Cool the mixture to

using a dry ice/acetone bath. Rationale: Low temperature prevents reversible retro-Michael reactions and maximizes the energy difference between diastereomeric transition states. -

Addition: Add

-Butyl Crotonate (1.0 equiv) dropwise over 30 minutes. Critical: Fast addition can cause local exotherms, disrupting the chelation complex. -